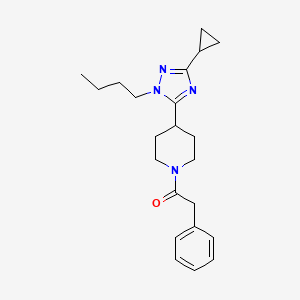

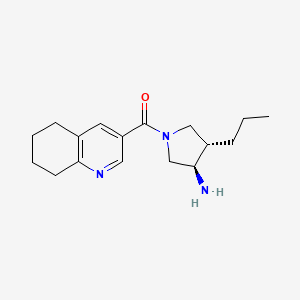

![molecular formula C22H29N5O2 B5622741 2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5622741.png)

2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride, also known as JNJ-7777120, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of spirocyclic piperidine compounds and has been shown to have significant effects on various biological processes.

Mécanisme D'action

2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride acts as a selective antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that plays a key role in the regulation of dopamine neurotransmission. By binding to the D2 receptor, 2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride blocks the activity of dopamine and reduces its effects on the brain. This leads to a decrease in dopamine signaling, which can have significant effects on mood, movement, and reward.

Biochemical and Physiological Effects:

2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride has been shown to have significant effects on various biochemical and physiological processes. It has been shown to reduce dopamine release in the brain, which can lead to a decrease in the activity of the mesolimbic dopamine system. This system is involved in the regulation of reward and motivation, and its dysregulation has been implicated in various psychiatric disorders, including addiction and schizophrenia.

Avantages Et Limitations Des Expériences En Laboratoire

2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride has several advantages for use in lab experiments. It is a highly selective antagonist of the dopamine D2 receptor, which allows for precise manipulation of dopamine signaling in the brain. It is also relatively stable and easy to synthesize, which makes it a convenient tool for studying dopamine signaling. However, there are also some limitations to its use in lab experiments. It has relatively low potency compared to other D2 receptor antagonists, which can make it difficult to achieve complete blockade of dopamine signaling. It also has limited selectivity for the D2 receptor, which can lead to off-target effects.

Orientations Futures

There are several potential future directions for research on 2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride. One area of interest is its potential use in the treatment of addiction. Studies have shown that 2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential for this disorder. Another area of interest is its potential use in the treatment of schizophrenia. Studies have shown that 2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride can improve cognitive function in animal models of schizophrenia, suggesting that it may have therapeutic potential for this disorder. Finally, there is also interest in developing more potent and selective D2 receptor antagonists based on the structure of 2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride, which could have significant implications for the treatment of various neurological and psychiatric disorders.

Méthodes De Synthèse

The synthesis of 2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride involves several steps, starting with the reaction of 1,3-dibromopropane with piperidine to form 1,3-dipiperidinopropane. This intermediate is then reacted with histidine in the presence of benzyl bromide to form the final product, 2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride. The compound is obtained as a white crystalline powder and is typically used as a dihydrochloride salt.

Applications De Recherche Scientifique

2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have significant effects on the dopamine D2 receptor, which is involved in the regulation of mood, movement, and reward. 2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride has also been studied for its potential use in the treatment of various neurological disorders, including schizophrenia, Parkinson's disease, and addiction.

Propriétés

IUPAC Name |

9-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c23-19(12-18-13-24-16-25-18)21(29)26-10-8-22(9-11-26)7-6-20(28)27(15-22)14-17-4-2-1-3-5-17/h1-5,13,16,19H,6-12,14-15,23H2,(H,24,25)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQRBFOVSZULCB-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)C(=O)C(CC3=CN=CN3)N)CN(C1=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(CCN(CC2)C(=O)[C@H](CC3=CN=CN3)N)CN(C1=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-4H-1,2,4-triazole](/img/structure/B5622675.png)

![4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5622687.png)

![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5622695.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-pyridinylmethyl)-3-pyrrolidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide hydrochloride](/img/structure/B5622696.png)

![N-(4-isopropylphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5622707.png)

![1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5622721.png)

![3-{5-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5622729.png)

![ethyl 5'-[(3-methylbutanoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5622743.png)

![9-[3-(4-fluorophenyl)propanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622746.png)